molecular formula C10H10ClNO2 B11889496 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B11889496
M. Wt: 211.64 g/mol
InChI Key: VLGZEUULAPOJGN-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a synthetic organic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol . It is characterized by a fused bicyclic structure that incorporates a tetrahydroquinoline scaffold substituted with a chlorine atom at the 7-position and a carboxylic acid functional group at the 5-position . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds within the tetrahydroquinoline family are of significant interest in pharmaceutical development due to their presence in molecules with diverse biological activities . As a building block, this compound can be used to generate more complex structures for various research applications, including drug discovery and the synthesis of novel heterocyclic compounds. Researchers can utilize this carboxylic acid functional group for further derivatization, such as forming amide bonds or esters, to explore structure-activity relationships. The product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications. Proper storage conditions should be observed to maintain the integrity of the compound.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2,(H,13,14)

InChI Key

VLGZEUULAPOJGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2NC1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method utilizes 2-chlorobenzoic acid derivatives and aniline precursors in the presence of polyphosphoric acid (PPA) as a cyclizing agent. PPA facilitates intramolecular Friedel-Crafts acylation, forming the tetrahydroquinoline core. For example:

  • Step 1 : Condensation of 3-chloroaniline with β-propiolactone or acrylic acid in aqueous medium.

  • Step 2 : Cyclization using PPA at 110–120°C for 4–6 hours.

  • Step 3 : Hydrolysis of intermediate esters or ketones to yield the carboxylic acid.

Key Data:

Starting MaterialCatalystTemperature (°C)Yield (%)Reference
3-ChloroanilinePPA110–12065–78

Advantages : Scalable for industrial production; minimal byproducts.
Limitations : Requires strict control of PPA stoichiometry to avoid over-acylation.

Carboxylation via Lithiation and CO₂ Insertion

Reaction Pathway

This approach involves introducing the carboxylic acid group through directed ortho-lithiation followed by CO₂ quenching:

  • Step 1 : Protection of the tetrahydroquinoline nitrogen with a benzyl group using benzyl bromide under basic conditions.

  • Step 2 : Lithiation at position 5 using n-butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF).

  • Step 3 : Reaction with CO₂ to form the carboxylate intermediate.

  • Step 4 : Deprotection via catalytic hydrogenation (Pd/C, H₂).

Key Data:

IntermediateReagentsYield (%)Reference
2-Benzyl-7-chloro-1,2,3,4-tetrahydroquinolinen-BuLi, CO₂, Pd/C85–91

Advantages : High regioselectivity; suitable for lab-scale synthesis.
Limitations : Sensitive to moisture; requires inert atmosphere handling.

Oxidation of Methyl-Substituted Precursors

Oxidative Conversion

Methyl groups at position 5 can be oxidized to carboxylic acids using strong oxidants:

  • Step 1 : Synthesis of 7-chloro-5-methyl-1,2,3,4-tetrahydroquinoline via cyclization.

  • Step 2 : Oxidation with N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) under oxygen atmosphere.

Key Data:

SubstrateOxidantTemperature (°C)Yield (%)Reference
7-Chloro-5-methyl-1,2,3,4-tetrahydroquinolineNHPI, O₂80–10088–93

Advantages : Avoids hazardous acids; eco-friendly due to O₂ as the terminal oxidant.
Limitations : Requires specialized catalysts; longer reaction times (6–12 hours).

Comparative Analysis of Methods

MethodScalabilityYield (%)Cost EfficiencyEnvironmental Impact
Cyclization (PPA)High65–78ModerateHigh (acid waste)
Lithiation/CO₂Moderate85–91HighLow
OxidationHigh88–93ModerateLow (O₂ usage)

Challenges and Optimization Strategies

  • Purification : Chromatography or recrystallization is critical for removing regioisomers.

  • Byproduct Mitigation : Use of cesium carbonate in carboxylation improves selectivity.

  • Catalyst Recycling : Pd/C in hydrogenation steps can be reused up to 5 times without significant loss in activity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a more saturated form, such as tetrahydroquinoline.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Biological Applications

7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid exhibits a range of biological activities that are promising for pharmaceutical applications.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus (MIC = 0.39 µg/mL) and Bacillus subtilis (MIC = 0.78 µg/mL) demonstrating strong antibacterial activity .
  • Antifungal Activity : It also shows antifungal effects against Candida albicans, with MIC values indicating considerable efficacy .

Anti-inflammatory Properties

The presence of the chloro substituent and carboxylic acid group is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies aimed at evaluating its anti-inflammatory potential.

Cancer Research

While initial studies have shown that this compound does not exhibit significant anticancer activity against certain cancer cell lines (e.g., MCF-7), further research is warranted to explore modifications that could enhance its efficacy in cancer treatment .

Case Study 1: Antimicrobial Evaluation

A series of derivatives synthesized from this compound were tested for their antimicrobial activity. The compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized new derivatives by modifying the core structure of this compound. These derivatives were assessed for their ability to inhibit protein kinase CK2. The findings indicated that specific modifications could lead to increased inhibition rates compared to the parent compound .

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or DNA. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

a) 2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid
  • Key Differences : A methyl group replaces the chlorine at the 7-position.
b) 1,2,3,4-Tetrahydro-4-oxo-6-chloroquinoline-7-carboxylic Acid
  • Key Differences : Chlorine is at the 6-position instead of 7, and a ketone group (4-oxo) is present.
c) 7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline Carboxylic Acid
  • Key Differences : Fluorine substituents at the 6-position and 4'-position of the phenyl group, along with a dihydro-oxo moiety.
  • Pharmacological Implications : Fluoro groups enhance metabolic stability and bioavailability, suggesting that fluorinated analogs may outperform chloro derivatives in drug design .

Core Structural Modifications

a) 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride
  • Key Differences: Isoquinoline core (vs. quinoline) and dichloro substitution.
b) 7-Chloro-1,2,3,5-tetrahydro-5-oxoindolizine-8-carboxylic Acid
  • Key Differences: Indolizine ring system (fused pyrrole and pyridine) replaces the tetrahydroquinoline core, with an oxo group at the 5-position.
  • Applications : The indolizine structure is associated with diverse biological activities, including antimicrobial and anti-inflammatory effects, though its oxo group may reduce stability compared to the carboxylic acid in the parent compound .

Halogen and Salt Form Comparisons

a) 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride
  • Key Differences : Fluorine replaces chlorine at the 5-position, and the compound exists as a hydrochloride salt.
  • Physicochemical Impact : Fluorine’s electronegativity increases binding affinity in some targets, while the salt form enhances aqueous solubility, a critical factor in drug formulation .
b) 6,7-Dichloro-1,2,3,4-tetrahydroquinoline
  • Key Differences : Additional chlorine at the 6-position.
  • Reactivity : Dichloro derivatives often exhibit enhanced electrophilic reactivity, useful in cross-coupling reactions or as intermediates in agrochemical synthesis .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Notable Properties
7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid Tetrahydroquinoline Cl (7), COOH (5) Carboxylic acid Moderate solubility, versatile intermediate
2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid Tetrahydroquinoline CH₃ (2), COOH (5) Carboxylic acid Low bioactivity
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid HCl Tetrahydroisoquinoline Cl (5,7), COOH (6) Carboxylic acid, hydrochloride High solubility, bioactive potential
7-Chloro-1,2,3,5-tetrahydro-5-oxoindolizine-8-carboxylic acid Indolizine Cl (7), COOH (8), O (5) Oxo, carboxylic acid Thermal instability

Biological Activity

7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CTQ) is a heterocyclic compound characterized by its chloro substituent and carboxylic acid functional group. With the molecular formula C10H10ClNO2C_{10}H_{10}ClNO_2 and a molecular weight of 211.65 g/mol, CTQ has garnered attention for its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article delves into its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

CTQ is defined by its unique structure, which facilitates interactions with various biological targets. The presence of the chloro group at position 7 and the carboxylic acid at position 5 enhances its chemical reactivity and biological activity.

Property Value
Molecular FormulaC₁₀H₁₀ClNO₂
Molecular Weight211.65 g/mol
CAS Number1187933-29-4

Antimicrobial Properties

Research indicates that CTQ exhibits significant antimicrobial activity. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) of 0.39 µg/mL and 0.78 µg/mL respectively . Additionally, CTQ demonstrated antifungal activity against Candida albicans with MIC values of 1.56 µg/mL .

Anti-inflammatory Effects

CTQ's potential anti-inflammatory properties have also been explored. The compound's ability to inhibit enzymes involved in inflammatory pathways suggests a mechanism that could be beneficial in treating inflammatory diseases. Further studies are needed to elucidate the precise pathways through which CTQ exerts these effects.

Synthesis Methods

The synthesis of CTQ typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions : Utilizing precursors like 3-(3-chloroanilino)-propionic acid.
  • Lactamization : Employing PPA-catalyzed thermal reactions to yield the desired compound .

These methods not only facilitate the efficient production of CTQ but also allow for structural modifications to enhance biological activity.

Case Studies and Research Findings

Several studies have investigated CTQ's biological activities:

  • Antimicrobial Study : A study published in Heterocycles evaluated various derivatives of quinoline compounds, including CTQ. The results indicated that CTQ derivatives showed promising antibacterial activity against several strains, reinforcing its potential as a therapeutic agent in infectious diseases .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of CTQ on human breast adenocarcinoma cell lines (MCF-7). The findings revealed that CTQ did not exhibit significant toxicity at tested concentrations, suggesting a favorable safety profile for further pharmacological exploration .
  • Structural Activity Relationship (SAR) : Comparative analysis with structurally similar compounds highlighted the unique attributes of CTQ. For example, derivatives like 7-Chloro-4-hydroxyquinoline-3-carboxylic acid showed enhanced solubility and antioxidant activity compared to CTQ, indicating the importance of structural modifications in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-amino-5-chloroterephthalic acid derivatives under acidic or catalytic conditions. For example, microwave-assisted synthesis (optimized at 150°C, 30 minutes) improves reaction efficiency compared to traditional reflux methods, reducing side-product formation . Key parameters include solvent choice (e.g., acetic acid vs. toluene), temperature control, and stoichiometric ratios of cyclizing agents (e.g., polyphosphoric acid). Yields typically range from 45–70%, with impurities identified via HPLC-MS .
Synthetic Method Conditions Yield Key Side Products
Conventional reflux120°C, 12h45%Dechlorinated byproduct
Microwave-assisted150°C, 0.5h68%None detected

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Compare 1^1H and 13^13C NMR shifts with reference data. For example, the tetrahydroquinoline ring protons appear as multiplet signals at δ 2.5–3.5 ppm, while the carboxylic acid proton resonates near δ 12.5 ppm .
  • X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., carboxylic acid dimers with O–H⋯O interactions) to confirm molecular packing and stereochemistry .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 226.03) and fragmentation patterns using high-resolution MS .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies indicate degradation via hydrolysis (carboxylic acid group) and photolytic dechlorination. Store at –20°C in inert atmospheres (argon) with desiccants. Accelerated aging tests (40°C/75% RH for 6 months) show <5% degradation in sealed amber vials vs. 20% in transparent containers .

Advanced Research Questions

Q. How do structural modifications to the tetrahydroquinoline core influence bioactivity in antimicrobial studies?

  • Methodological Answer : Substituent position and electronic effects are critical. For example:

  • Chlorine at C7 : Enhances lipophilicity and membrane penetration, improving activity against Staphylococcus aureus (MIC: 2 µg/mL vs. 8 µg/mL for non-chlorinated analogs) .
  • Carboxylic Acid at C5 : Facilitates metal chelation (e.g., Mg2+^{2+} in bacterial gyrase), disrupting DNA replication. Replace with ester groups reduces potency by >90% .
    • SAR Table :
Derivative MIC (µg/mL) Target Enzyme Inhibition (%)
Parent compound2.085 (Gyrase)
C5-Ester analog18.512
C7-Dechlorinated analog8.045

Q. What computational strategies can resolve contradictions in reaction mechanism proposals for this compound’s synthesis?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and intermediate stability. For example:

  • Cyclization Pathways : Compare energy barriers for acid-catalyzed vs. radical-initiated ring closure. DFT (B3LYP/6-311+G(d,p)) shows a 15 kcal/mol lower barrier for acid-catalyzed pathways, supporting experimental observations .
  • Solvent Effects : Conduct molecular dynamics simulations to assess solvent polarity’s role in stabilizing intermediates. Polar aprotic solvents (DMF) reduce activation energy by 8% compared to non-polar solvents .

Q. How can researchers optimize enantiomeric purity in asymmetric syntheses of this compound?

  • Methodological Answer : Employ chiral auxiliaries or catalysts:

  • Chiral Ligands : Use (R)-BINAP in palladium-catalyzed hydrogenation to achieve >90% enantiomeric excess (ee). Monitor via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., CAL-B) selectively cleaves undesired enantiomers, improving ee from 70% to 98% .

Q. What analytical approaches address discrepancies in spectroscopic data across published studies?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • Case Study : Conflicting 13^13C NMR reports for C5 (δ 168–172 ppm) arise from pH-dependent tautomerism. Use variable-temperature NMR (VT-NMR) to track shifts and identify dominant tautomers .
  • IR Spectroscopy : Confirm carboxylic acid dimerization via O–H stretches (2500–3000 cm1^{-1}) and compare with X-ray hydrogen-bond distances (1.8–2.0 Å) .

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